Cas no 21378-21-2 (3-methylcyclohex-2-en-1-ol)
3-methylcyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Methylcyclohex-2-enol
- 2-Cyclohexen-1-ol,3-methyl-
- 3-METHYL-2-CYCLOHEXEN-1-OL
- 3-methylcyclohex-2-en-1-ol
- 1-Methyl-1-cyclohexen-3-ol
- 2-Cyclohexen-1-ol,3-methyl
- 3-methyl-2-cyclohexanol
- 3-methyl-2-cyclohexene-1-ol
- 3-methylcyclohex-2-ene-1-ol
- 3-methyl-cyclohex-2-enol
- Seudenol
- Aluminumnitratenonahydrate
- NSC174669
- NS00050434
- SCHEMBL811643
- NSC 174669
- J-014021
- SB83961
- InChI=1/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3
- AS-58058
- DTXSID50884796
- EN300-1250158
- AKOS009158570
- EINECS 244-353-0
- CS-0328324
- A815299
- 3-Methyl-2-cyclohexen-1-ol, 96%
- FT-0616063
- 21378-21-2
- HY-W283271
- Z1255423437
- NSC-174669
- XNDZQQSKSQTQQD-UHFFFAOYSA-
- 3-methyl-1-cyclohex-2-enol
- 2-Cyclohexen-1-ol, 3-methyl-
- 3-Methyl-2-cyclohexenol
- 3-methyl-cyclohex-2-en-1-ol
- DTXCID20923388
- G64247
- DB-262432
- 54423-21-1
- DB-152053
-
- MDL: MFCD00001553
- Inchi: 1S/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3
- InChI Key: XNDZQQSKSQTQQD-UHFFFAOYSA-N
- SMILES: OC1C=C(C)CCC1
Computed Properties
- Exact Mass: 112.08900
- Monoisotopic Mass: 112.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.946 g/mL at 25 °C(lit.)
- Boiling Point: 56 °C/1 mmHg(lit.)
- Flash Point: Fahrenheit: 161.6 ° f < br / > Celsius: 72 ° C < br / >
- Refractive Index: n20/D 1.484(lit.)
- PSA: 20.23000
- LogP: 1.47750
- Solubility: Not determined
3-methylcyclohex-2-en-1-ol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3-methylcyclohex-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 197718-1G |
3-methylcyclohex-2-en-1-ol |
21378-21-2 | 1g |
¥644.87 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 197718-5G |
3-methylcyclohex-2-en-1-ol |
21378-21-2 | 5g |
¥3180.94 | 2023-12-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04419-5g |
3-Methylcyclohex-2-enol |
21378-21-2 | 96% | 5g |
¥3788.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04419-1g |
3-Methylcyclohex-2-enol |
21378-21-2 | 96% | 1g |
¥1069.0 | 2024-07-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168575-5g |
3-Methyl-2-cyclohexen-1-ol |
21378-21-2 | 96% | 5g |
¥1,999.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168575-1g |
3-methylcyclohex-2-en-1-ol |
21378-21-2 | 96% | 1g |
¥1076.90 | 2023-09-01 | |
| eNovation Chemicals LLC | D769304-5g |
3-Methylcyclohex-2-enol |
21378-21-2 | 96% | 5g |
$580 | 2023-05-17 | |
| Chemenu | CM203087-5g |
3-Methyl-2-cyclohexen-1-ol |
21378-21-2 | 97% | 5g |
$327 | 2021-06-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-238589-1 g |
3-Methyl-2-cyclohexen-1-ol, |
21378-21-2 | 1g |
¥489.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-238589-1g |
3-Methyl-2-cyclohexen-1-ol, |
21378-21-2 | 1g |
¥489.00 | 2023-09-05 |
3-methylcyclohex-2-en-1-ol Suppliers
3-methylcyclohex-2-en-1-ol Related Literature
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1. Stereoselective solvent induced 1,3-proton transfer of an allylic alkoxide to a homoallylic alkoxide catalysed by a chiral lithium amideMaria Hansson,Per I. Arvidsson,Sten O. Nilsson Lill,Per Ahlberg J. Chem. Soc. Perkin Trans. 2 2002 763
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Yusuke Imamura,Hirosato Takikawa,Mitsuru Sasaki,Kenji Mori Org. Biomol. Chem. 2004 2 2236
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3. Novel amine-modified TiO2–SiO2 aerogel for the demanding epoxidation of substituted cyclohexenolsMarco Dusi,Christian A. Müller,Tamas Mallat,Alfons Baiker Chem. Commun. 1999 197
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Tomas Carrillo-Marquez,Lorenzo Caggiano,Richard F. W. Jackson,Urszula Grabowska,Alastair Rae,Matthew J. Tozer Org. Biomol. Chem. 2005 3 4117
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Zi-Hui Chen,Yue-Wei Guo,Xu-Wen Li Nat. Prod. Rep. 2023 40 509
Additional information on 3-methylcyclohex-2-en-1-ol
Introduction to 3-Methylcyclohex-2-en-1-ol (CAS No. 21378-21-2)
3-Methylcyclohex-2-en-1-ol (CAS No. 21378-21-2) is a cyclic alcohol with a unique molecular structure that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as 3-methylcyclohexenol, is characterized by its six-membered ring with a double bond and a hydroxyl group, along with a methyl substituent. The specific arrangement of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic processes.
The chemical formula of 3-methylcyclohex-2-en-1-ol is C7H12O, and its molecular weight is approximately 116.17 g/mol. The compound can exist in different stereoisomeric forms, which can significantly influence its reactivity and biological activity. The presence of the double bond and the hydroxyl group provides multiple sites for chemical modification, making it a versatile starting material for the synthesis of more complex molecules.
In recent years, research on 3-methylcyclohex-2-en-1-ol has expanded beyond its traditional applications in organic synthesis. Studies have explored its potential in pharmaceutical development, particularly in the context of drug discovery and medicinal chemistry. One notable area of interest is its use as a precursor for the synthesis of bioactive compounds with therapeutic potential. For instance, researchers have investigated the role of 3-methylcyclohexenol in the development of anti-inflammatory agents and antioxidants.
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives of 3-methylcyclohex-2-en-1-ol with enhanced anti-inflammatory properties. These derivatives were found to exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as therapeutic agents for inflammatory diseases. The study also demonstrated that the stereochemistry of the compound plays a crucial role in determining its biological activity, emphasizing the importance of precise control over the synthesis process.
Beyond pharmaceutical applications, 3-methylcyclohex-2-en-1-ol has been explored for its use in materials science. Its unique molecular structure makes it suitable for the preparation of functional polymers and coatings with improved mechanical and thermal properties. Researchers at the University of California, Berkeley, have developed a series of copolymers incorporating 3-methylcyclohexenol, which exhibit enhanced flexibility and durability compared to traditional polymers. These materials have potential applications in various industries, including automotive, electronics, and construction.
The environmental impact of chemical compounds is an increasingly important consideration in modern research and development. Studies on the biodegradability and environmental fate of 3-methylcyclohex-2-en-1-ol have shown that it can be effectively degraded by microbial processes under aerobic conditions. This finding suggests that the compound has a lower environmental impact compared to some other organic solvents and intermediates commonly used in industrial processes.
In conclusion, 3-methylcyclohex-2-en-1-ol (CAS No. 21378-21-2) is a versatile compound with a wide range of applications in organic chemistry, pharmaceuticals, and materials science. Its unique molecular structure and functional groups make it an attractive starting material for the synthesis of bioactive compounds and functional materials. Ongoing research continues to uncover new possibilities for its use, highlighting its importance in both academic and industrial settings.
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